molecular formula C15H18N2 B14295965 5-methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 116480-59-2

5-methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B14295965
CAS No.: 116480-59-2
M. Wt: 226.32 g/mol
InChI Key: OZABQVLBBKUAEC-UHFFFAOYSA-N
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Description

5-methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 5-position of the indole ring can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be formed through a Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or tetrahydropyridine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-indole: Lacks the tetrahydropyridine ring, making it less complex.

    3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the methyl group at the 5-position.

    1-methyl-1,2,3,6-tetrahydropyridine: Lacks the indole core.

Uniqueness

5-methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the presence of both the indole core and the tetrahydropyridine ring, along with the methyl group at the 5-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

116480-59-2

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

5-methyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole

InChI

InChI=1S/C15H18N2/c1-11-3-4-15-13(9-11)14(10-16-15)12-5-7-17(2)8-6-12/h3-5,9-10,16H,6-8H2,1-2H3

InChI Key

OZABQVLBBKUAEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C

Origin of Product

United States

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